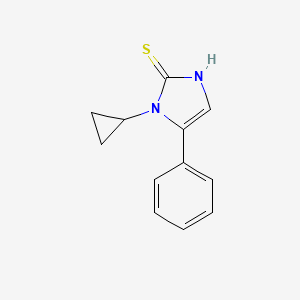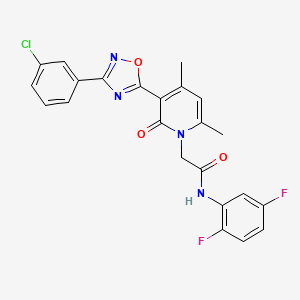![molecular formula C20H14F3N3O2S B2501290 3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 955801-13-5](/img/structure/B2501290.png)
3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thieno[2,3-d]pyrimidine-2,4-dione derivative, which is a class of compounds that have been extensively studied for their potential as therapeutic agents. These compounds have shown a variety of pharmacological activities, including the ability to act as antagonists for hormone receptors, such as the human luteinizing hormone-releasing hormone (LHRH) receptor and the human gonadotropin-releasing hormone (GnRH) receptor .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives typically involves multiple steps, including cyclization, chlorination, and nucleophilic substitution reactions. The synthesis process aims to introduce various functional groups that can enhance the binding affinity and biological activity of the compounds. For example, the introduction of a biaryl moiety has led to the discovery of highly potent and orally active non-peptide LHRH antagonists . Similarly, the presence of a 2-(2-pyridyl)ethyl group on the core structure has been identified as a key feature for good receptor binding activity in GnRH receptor antagonists .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine-2,4-dione derivatives is characterized by a fused heterocyclic system that can be related to purine bases such as guanine and adenine. The molecular structures of these compounds are typically confirmed using techniques such as IR, NMR, and mass spectrometry. X-ray diffraction analysis has revealed that these molecules generally assume a planar conformation, which may be important for their interaction with biological targets .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidine-2,4-dione derivatives undergo various chemical reactions during their synthesis. These reactions are carefully designed to introduce specific substituents that can modulate the compounds' pharmacological properties. For instance, the introduction of a methoxyurea side chain has been shown to form an intramolecular hydrogen bond, which is speculated to increase membrane permeability and improve oral absorption . The synthesis of these compounds often benefits from mild reaction conditions, simple purification, and good yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine-2,4-dione derivatives are influenced by their molecular structure. The introduction of halogen atoms, such as fluorine, can significantly affect the lipophilicity and membrane permeability of these compounds. For example, the presence of a trifluoromethyl group is a common feature in these derivatives and is associated with increased lipophilicity . The planar conformation of the molecules, as revealed by X-ray diffraction, may also play a role in their ability to interact with biological targets and exhibit pharmacological effects .
科学的研究の応用
Synthesis of Functionalized Heterocycles
Researchers have developed methods for synthesizing functionalized 1H-pyrimidines, which are significant in the creation of novel therapeutic agents and materials with unique properties. For instance, the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives through a three-component reaction demonstrated the versatility of pyrimidine derivatives in creating structurally diverse compounds with potential biological activities (Verma & Jain, 2012).
Applications in Organic Electronics
The compound has also found applications in the field of organic electronics, particularly in the development of novel electron acceptor materials for polymer solar cells. The design of n-type conjugated polyelectrolytes incorporating thiophenyl units for use as electron transport layers in solar cells highlights the importance of these compounds in enhancing the efficiency of organic photovoltaic devices (Hu et al., 2015).
Advancements in Heterocyclic Chemistry
The exploration of heterocyclic chemistry has led to the development of new methodologies for the synthesis of fused heterocycles incorporating the trifluoromethyl group. These methodologies leverage microwave-assisted synthesis to efficiently produce pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles, demonstrating the compound's role in facilitating the creation of heterocyclic structures with potential application in drug discovery and development (Shaaban, 2008).
Contribution to Material Science
In material science, the synthesis of alcohol-soluble n-type conjugated polyelectrolytes using thiophenyl units has been shown to significantly improve the performance of polymer solar cells. This research underlines the importance of such compounds in the development of high-efficiency, low-cost renewable energy solutions (Hu et al., 2015).
Safety And Hazards
This involves studying the toxicity of the compound and any precautions that need to be taken while handling it. Material Safety Data Sheets (MSDS) are a good source of this information.
将来の方向性
This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications of the compound, or further reactions that it could undergo.
Please note that the availability of this information can vary depending on how much research has been done on the specific compound. For a less-studied compound, some of this information may not be available.
特性
IUPAC Name |
3-(thiophen-2-ylmethyl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2S/c21-20(22,23)14-7-5-13(6-8-14)11-25-16-4-1-9-24-17(16)18(27)26(19(25)28)12-15-3-2-10-29-15/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUVLBIIDAOVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)C(F)(F)F)CC4=CC=CS4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

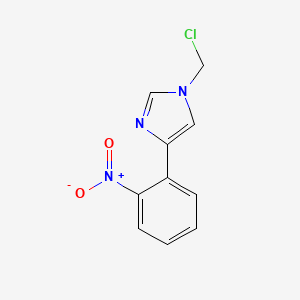
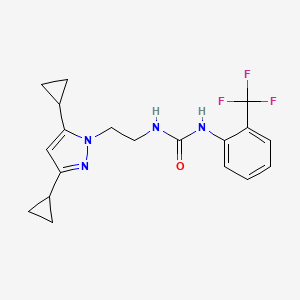
![4-Phenyl-1-prop-2-enoyl-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2501213.png)
![4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2501214.png)
![3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2501216.png)
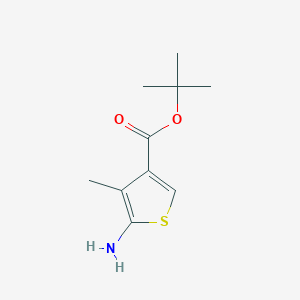
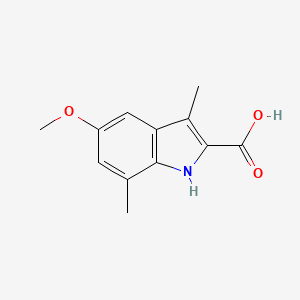
![5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2501223.png)
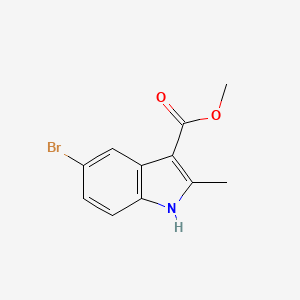
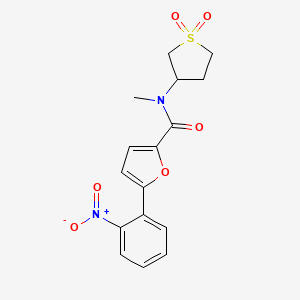
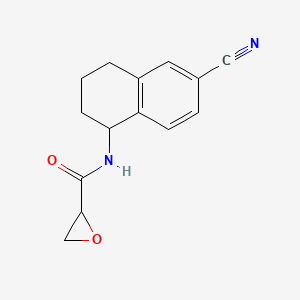
![3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2501227.png)
